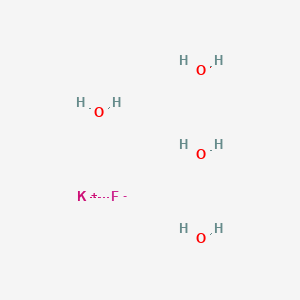
Potassium fluoride tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium fluoride tetrahydrate is an inorganic compound with the chemical formula KF·4H₂O. It is a hydrated form of potassium fluoride, where each potassium fluoride molecule is associated with four water molecules. This compound is known for its monoclinic crystal structure, consisting of edge and corner-sharing octahedra of potassium and fluoride ions coordinated with water molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium fluoride tetrahydrate can be synthesized through various methods, including:
Direct Hydration: Potassium fluoride (KF) is dissolved in water, and the solution is allowed to crystallize, forming this compound.
Reaction with Hydrofluoric Acid: Potassium carbonate (K₂CO₃) reacts with hydrofluoric acid (HF) to form potassium bifluoride (KHF₂), which upon further heating decomposes to potassium fluoride and hydrogen fluoride.
Industrial Production Methods
Industrial production of this compound typically involves the controlled crystallization of potassium fluoride from aqueous solutions. This process ensures the formation of the tetrahydrate form, which is essential for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium fluoride tetrahydrate undergoes several types of chemical reactions, including:
Substitution Reactions: It can act as a source of fluoride ions in nucleophilic substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form potassium hydroxide (KOH) and hydrofluoric acid (HF).
Common Reagents and Conditions
Reagents: Hydrofluoric acid, potassium carbonate, water.
Conditions: Reactions are typically carried out at controlled temperatures to ensure the stability of the tetrahydrate form.
Major Products Formed
Substitution Reactions: Fluorinated organic compounds.
Hydrolysis: Potassium hydroxide and hydrofluoric acid.
Applications De Recherche Scientifique
Potassium fluoride tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorinating agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and protein structures.
Medicine: Utilized in the preparation of certain pharmaceuticals and as a reagent in diagnostic tests.
Industry: Applied in the manufacturing of specialty chemicals, glass etching, and surface treatments.
Mécanisme D'action
The mechanism of action of potassium fluoride tetrahydrate primarily involves the release of fluoride ions (F⁻) in aqueous solutions. These fluoride ions can interact with various molecular targets, including:
Enzymes: Inhibiting or activating enzyme activities by binding to active sites.
Proteins: Altering protein structures and functions through fluoride-protein interactions.
Chemical Pathways: Participating in nucleophilic substitution reactions, leading to the formation of fluorinated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium fluoride (NaF)
- Calcium fluoride (CaF₂)
- Ammonium fluoride (NH₄F)
Uniqueness
Potassium fluoride tetrahydrate is unique due to its specific hydration state, which imparts distinct thermophysical properties, such as a low melting temperature and high enthalpy of fusion. These properties make it particularly suitable for applications in thermal energy storage, where it outperforms other similar compounds like sodium fluoride and calcium fluoride .
Propriétés
Numéro CAS |
34341-58-7 |
|---|---|
Formule moléculaire |
FH8KO4 |
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
potassium;fluoride;tetrahydrate |
InChI |
InChI=1S/FH.K.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
Clé InChI |
ZDFIYJXWUJGATP-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.O.[F-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















